molecular formula C19H17FN2O4S B6424364 N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2034632-90-9

N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B6424364
CAS No.: 2034632-90-9
M. Wt: 388.4 g/mol
InChI Key: JMGSUJMGOVDCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide (CAS: 2097859-97-5, BE80406) is an ethanediamide derivative featuring a 4-fluorophenylmethyl group and a substituted ethyl chain with furan-2-yl, hydroxy, and thiophen-3-yl substituents . Its molecular formula is C₁₉H₁₇FN₂O₃S (MW: 372.41 g/mol). The hydroxy group may enhance solubility and serve as a hydrogen bond donor.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c20-15-5-3-13(4-6-15)10-21-17(23)18(24)22-12-19(25,14-7-9-27-11-14)16-2-1-8-26-16/h1-9,11,25H,10,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGSUJMGOVDCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanediamide Derivatives

N-[2-(4-Fluorophenyl)ethyl]-N′-({3-[(4-Methoxyphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide ()
  • Structure : Shares the ethanediamide core and 4-fluorophenyl group but replaces furan/thiophene with a sulfonyl oxazinan moiety.
  • Heterocycles: Oxazinan (six-membered ring) vs. furan/thiophene (five-membered rings), altering steric and electronic profiles.
  • Physicochemical Properties : Likely higher molecular weight due to the sulfonyl-oxazinan group, though exact data are unavailable.
N-[3-(4-Fluorophenyl)-2-((4-Methylphenyl)amino)ethanediamide] Hydrochloride ()
  • Structure: Ethanediamide with 4-fluorophenyl and 4-methylphenylamino substituents.
  • Key Differences: Functional Groups: Lacks heterocycles (furan/thiophene) but includes a methylphenylamino group, which may reduce aromatic interactions. Solubility: The hydrochloride salt improves aqueous solubility compared to the neutral target compound.
  • Molecular Formula : C₁₆H₂₁ClFN₃O₂ (MW: 344.86 g/mol), smaller than the target compound .

Urea and Benzamide Derivatives

BE80425: 1-(2-Chlorophenyl)-3-[2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)ethyl]urea ()
  • Structure : Urea backbone with thiophen-3-yl and pyrazolyl groups.
  • Key Differences :
    • Backbone : Urea (NHCONH) vs. ethanediamide (CONH)₂; urea may exhibit stronger hydrogen-bonding capacity.
    • Heterocycles : Retains thiophen-3-yl but replaces furan with pyrazole, which is more basic and polar.
  • Molecular Formula : C₁₆H₁₅ClN₄OS (MW: 346.83 g/mol), smaller and more polar than the target compound .
4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]benzamide ()
  • Structure : Benzamide with fluorophenyl and dihydrothiophene rings.
  • Key Differences :
    • Backbone : Benzamide (single amide) vs. ethanediamide (two amides), reducing hydrogen-bonding sites.
    • Thiophene : The dihydrothiophene ring is partially saturated, altering aromaticity and conformational flexibility compared to thiophen-3-yl in the target compound.

Pharmacologically Active Analogs

Para-Fluorofentanyl ()
  • Structure : Opioid derivative with 4-fluorophenyl and piperidinyl groups.
  • Key Differences: Backbone: Piperidine-propanamide vs. Heterocycles: Lacks furan/thiophene but shares fluorophenyl for lipophilicity.
  • Relevance : Highlights the role of fluorophenyl in enhancing blood-brain barrier penetration .

Physicochemical and Spectroscopic Comparisons

Table 1: Structural and Functional Group Analysis

Compound Backbone Key Substituents Heterocycles Molecular Weight (g/mol)
Target Compound (BE80406) Ethanediamide 4-Fluorophenylmethyl, hydroxyethyl Furan, Thiophene 372.41
Compound Ethanediamide 4-Fluorophenethyl, sulfonyl-oxazinan Oxazinan ~450 (estimated)
BE80425 Urea 2-Chlorophenyl, pyrazole Thiophene, Pyrazole 346.83
Compound Benzamide 4-Fluorophenyl, dihydrothiophene Dihydrothiophene ~345 (estimated)

Table 2: IR Spectral Features (cm⁻¹)

Compound C=O Stretch C=S Stretch (if applicable) NH/OH Stretch
Target Compound (Inferred) ~1660–1680 (amide) N/A ~3150–3400 (NH/OH)
Compound ~1660–1680 (amide) ~1250 (sulfonyl S=O) ~3150–3400 (NH)
BE80425 ~1640–1660 (urea) N/A ~3200–3300 (NH)
Triazoles Absent ~1247–1255 (C=S) ~3278–3414 (NH)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.